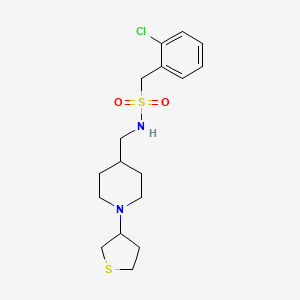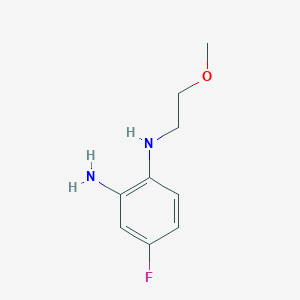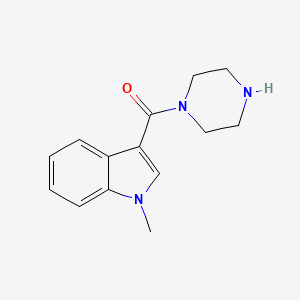![molecular formula C23H31N5O4 B2699706 3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 902933-07-7](/img/structure/B2699706.png)
3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . Compounds with this core structure have been studied for their DNA intercalation activities as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.科学的研究の応用
Novel Synthesis Approaches
One area of application involves the development of novel synthetic approaches for triazoloquinazoline derivatives. For instance, Chern et al. (1988) explored reactions of anthranilamide with isocyanates, leading to a new method for synthesizing oxazoloquinazolinones and triazinoquinazolinones, showcasing the chemical versatility of these compounds Chern et al., 1988. This research demonstrates the potential for triazoloquinazoline derivatives to be synthesized through innovative routes, expanding the toolkit for creating new compounds with potential biological activity.
Pharmacological Activity
Another significant area of application is the investigation into the pharmacological activity of triazoloquinazoline derivatives. Francis et al. (1991) conducted a study on the benzodiazepine binding activity of a series of novel triazoloquinazolin-5(6H)-ones, identifying compounds with potent benzodiazepine antagonistic properties in rat models Francis et al., 1991. This research highlights the potential for triazoloquinazoline derivatives to modulate benzodiazepine receptors, suggesting applications in developing new therapeutics for disorders related to the central nervous system.
Anticancer Activity
Furthermore, research into the anticancer activity of triazoloquinazoline derivatives has yielded promising results. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives, evaluating their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, pointing to the potential of triazoloquinazoline derivatives as candidates for anticancer drug development Reddy et al., 2015.
Antimicrobial Studies
Additionally, antimicrobial studies on novel quinazolinones fused with triazole and triazine rings, including triazoloquinazoline derivatives, have demonstrated significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi Pandey et al., 2009.
作用機序
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Triazoles have been used in the development of a wide range of drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Quinazolines
are another class of heterocyclic compounds that have been extensively studied for their medicinal properties. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
将来の方向性
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-16(2)31-14-6-12-27-22(30)18-8-3-4-9-19(18)28-20(25-26-23(27)28)10-11-21(29)24-15-17-7-5-13-32-17/h3-4,8-9,16-17H,5-7,10-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUZYJVQKPGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)


![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)
![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)

![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)

![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)


![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)